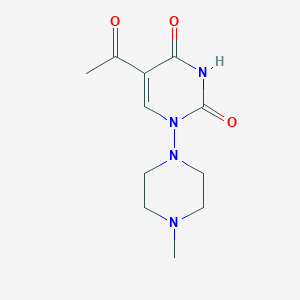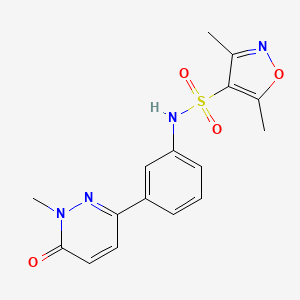![molecular formula C11H9FN2O3 B2536737 1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1005662-40-7](/img/structure/B2536737.png)
1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid” is a chemical compound with the molecular formula C11H9FN2O3 . It is related to the compound “1-[(2-fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride”, which has a molecular weight of 243.67 .
Molecular Structure Analysis
The molecular structure of “1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid” consists of a pyrazole ring attached to a carboxylic acid group and a fluorophenoxy group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including [3 + 2] cycloadditions, condensations with ketones and aldehydes, and oxidative cyclizations . The specific reactions that “1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid” can undergo would depend on the reaction conditions and the presence of other reagents.Physical And Chemical Properties Analysis
“1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid” has a molecular weight of 236.199 Da . The related compound “1-[(2-fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride” is a powder at room temperature . Additional physical and chemical properties would need to be determined experimentally.Scientific Research Applications
1. Development of Anticancer Agents
Knoevenagel condensation, an essential reaction for generating α, β‐unsaturated ketones/carboxylic acids, is pivotal in synthesizing various pharmacophoric aldehydes, including pyrazoles. These compounds have shown remarkable anticancer activity across various targets such as DNA, microtubules, and kinases. The review by Tokala, Bora, and Shankaraiah (2022) emphasizes the significance of functionalities involved in these compounds, underlining their potential in drug discovery and development against cancer (Tokala, Bora, & Shankaraiah, 2022).
2. Synthesis and Biological Applications
Pyrazole carboxylic acid derivatives are crucial scaffolds in heterocyclic compounds due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. A mini-review by Cetin (2020) provides an overview of the synthesis methods and biological applications of these derivatives, highlighting their importance in medicinal chemistry (Cetin, 2020).
3. Role in Synthesis of Heterocycles
The chemistry of pyrazoline derivatives, particularly those involving dicyanomethylene groups, is crucial for synthesizing various heterocyclic compounds. These compounds serve as building blocks for creating pyrazolo-imidazoles, thiazoles, and other heterocycles. Gomaa and Ali (2020) discussed the preparation, reactivity, and applications of these derivatives in heterocyclic and dyes synthesis, underlining their importance in the field (Gomaa & Ali, 2020).
4. Fluorescent Chemosensors Development
Compounds based on pyrazole derivatives, such as 4-methyl-2,6-diformylphenol (DFP), have been developed as chemosensors for detecting various analytes. Roy (2021) reviewed the use of DFP-based compounds in sensing metal ions, anions, and neutral molecules, demonstrating the versatility of pyrazole-based chemosensors in analytical chemistry (Roy, 2021).
properties
IUPAC Name |
1-[(2-fluorophenoxy)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c12-8-3-1-2-4-10(8)17-7-14-6-5-9(13-14)11(15)16/h1-6H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWLTSTXDMESGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCN2C=CC(=N2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]amino}-9H-fluoren-9-one](/img/structure/B2536659.png)
![Ethyl 3-(4-chlorophenyl)-5-[(4-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536662.png)
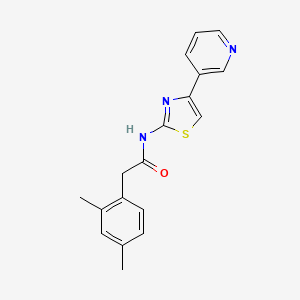
![3-Methoxy-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde](/img/structure/B2536664.png)
![4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2536665.png)
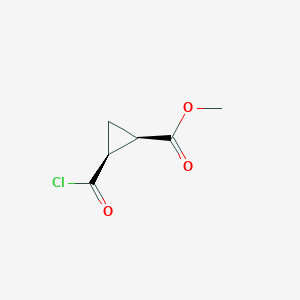
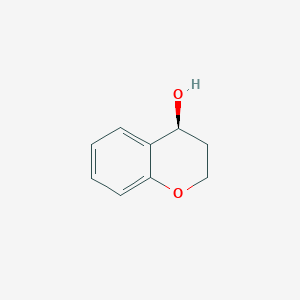
![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2536669.png)
![Morpholin-4-yl-[(2S)-1-tritylaziridin-2-yl]methanone](/img/structure/B2536670.png)
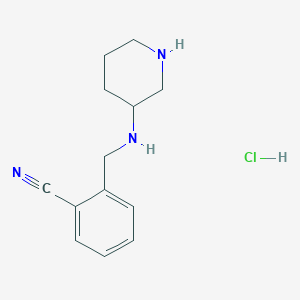
![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate](/img/structure/B2536674.png)
